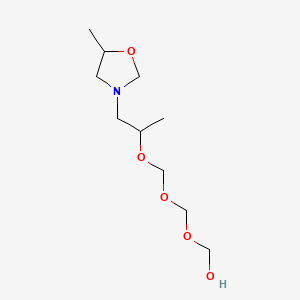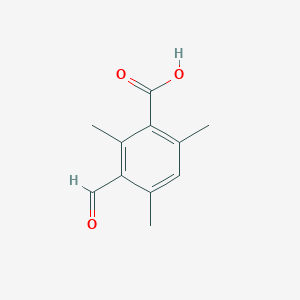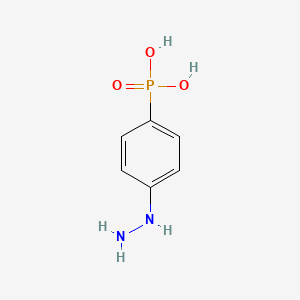
Silane, dibutyl dimethyl
Übersicht
Beschreibung
Silane, dibutyl dimethyl, also known as di-n-butyl-dimethylsilane, is an organosilicon compound characterized by the presence of two butyl groups and two methyl groups attached to a silicon atom. This compound is part of the broader class of silanes, which are silicon-based compounds widely used in various industrial and research applications due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of silane, dibutyl dimethyl, typically involves the reaction of dimethyldichlorosilane with butyl lithium. The reaction proceeds as follows:
(CH3)2SiCl2+2BuLi→(CH3)2SiBu2+2LiCl
This reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive intermediates from reacting with moisture or oxygen.
Industrial Production Methods
On an industrial scale, the production of this compound, involves the Müller-Rochow process, which is a key method for producing various organosilicon compounds. This process involves the direct reaction of silicon with methyl chloride in the presence of a copper catalyst to produce dimethyldichlorosilane, which is then further reacted with butyl lithium to yield the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Silane, dibutyl dimethyl, undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in various organic reactions.
Substitution: The butyl or methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: The compound can be reduced using hydrosilanes or other reducing agents.
Substitution: Reagents such as halogens or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Corresponding reduced silanes.
Substitution: Various substituted silanes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Silane, dibutyl dimethyl, has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: Employed in the modification of biomolecules and surfaces for biological assays.
Medicine: Utilized in the development of drug delivery systems and medical implants.
Industry: Applied in the production of silicone-based materials, adhesives, and coatings.
Wirkmechanismus
The mechanism of action of silane, dibutyl dimethyl, involves its ability to form strong bonds with oxygen and other electronegative elements. This property makes it an effective reducing agent and a versatile reagent in various chemical reactions. The molecular targets and pathways involved include the formation of siloxane bonds and the stabilization of reactive intermediates in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyldichlorosilane: A precursor in the synthesis of silane, dibutyl dimethyl.
Trimethylsilyl chloride: Another organosilicon compound with similar reactivity but different substituents.
Phenylsilane: Contains phenyl groups instead of butyl groups.
Uniqueness
This compound, is unique due to its specific combination of butyl and methyl groups, which impart distinct chemical properties such as increased hydrophobicity and reactivity compared to other silanes .
Eigenschaften
IUPAC Name |
dibutyl(dimethyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24Si/c1-5-7-9-11(3,4)10-8-6-2/h5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSYBGWRTXFORQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Si](C)(C)CCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60296008 | |
| Record name | Silane, dibutyl dimethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60296008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
996-06-5 | |
| Record name | NSC106794 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106794 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Silane, dibutyl dimethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60296008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Acetamide, N-[4-(4-methoxybenzoyl)phenyl]-](/img/structure/B3059314.png)











